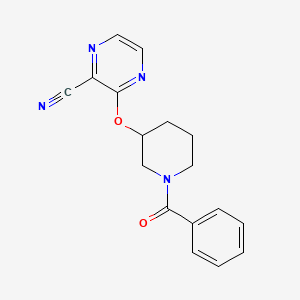

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(1-benzoylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-15-16(20-9-8-19-15)23-14-7-4-10-21(12-14)17(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGOVWVMPQCBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine ring and the introduction of the benzoylpiperidine and carbonitrile groups. Common synthetic routes include:

Cyclization: Formation of the pyrazine ring through cyclization reactions.

Nucleophilic Substitution: Introduction of the benzoylpiperidine moiety via nucleophilic substitution reactions.

Nitrile Formation: Introduction of the carbonitrile group through reactions with cyanide sources.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: Employed in studies to understand its interaction with biological targets and pathways.

Chemical Biology: Utilized in chemical

Biological Activity

3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.38 g/mol. The compound features a pyrazine ring substituted with a benzoylpiperidine moiety and a carbonitrile group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that pyrazine derivatives exhibit a broad spectrum of biological activities. The specific activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Some pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Neuroprotective Effects : There is emerging evidence suggesting that certain derivatives may protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of pyrazine derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis in various cancer types, including breast and lung cancers. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

These findings indicate potential for further development as an anticancer therapeutic.

Neuroprotective Effects

Research into neuroprotective properties has revealed that similar compounds can mitigate neuronal damage induced by oxidative stress. This effect may be mediated through the modulation of antioxidant pathways.

Case Studies

One notable case study involved the administration of a related pyrazine derivative in a murine model of neurodegeneration. The study reported significant improvements in cognitive function and reduced markers of oxidative stress in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the critical considerations in the synthetic pathway of 3-((1-Benzoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile to ensure high yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

- Step 1 : Formation of the pyrazine-carbonitrile core via condensation reactions under controlled pH (6.5–7.5) and temperature (60–80°C) to prevent side-product formation .

- Step 2 : Introduction of the benzoylpiperidinyl ether group using Mitsunobu or SN2 conditions, requiring anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., DBU) .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography with gradients (e.g., 10–90% acetonitrile/water) to isolate the target compound and remove unreacted intermediates .

Q. Which analytical techniques are prioritized for structural elucidation of this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 8.2–8.5 ppm, pyrazine ring), piperidine protons (δ 2.5–3.5 ppm), and benzoyl carbonyl (δ 7.4–7.6 ppm) .

- ¹³C NMR : Identify the carbonitrile signal (δ 115–120 ppm) and benzoyl carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~377.4 g/mol) and monitor isotopic patterns for Cl/Br impurities .

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound with kinase targets like CHK1?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s benzoylpiperidine group and CHK1’s ATP-binding pocket. Key residues (e.g., Cys87, Leu15) should show hydrogen bonding or π-π stacking .

- Free Energy Calculations : Apply MM/GBSA to estimate binding energy (ΔG < −8 kcal/mol indicates strong affinity). Validate via mutagenesis (e.g., C87A mutation reduces activity) .

- Dynamics Simulations : Run 100 ns MD simulations to assess stability of the ligand-receptor complex (RMSD < 2 Å confirms minimal drift) .

Q. What experimental approaches address discrepancies in cytotoxicity data across cancer cell models?

- Methodological Answer :

- Assay Standardization : Use identical culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) and passage numbers (<20) for all cell lines (e.g., HCT116, MCF7) .

- Orthogonal Validation : Combine MTT assays with flow cytometry (Annexin V/PI staining) to confirm apoptosis and rule out false positives from metabolic interference .

- Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify differential expression of CHK1 pathway genes (e.g., CDC25A, WEE1) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase selectivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified benzoyl groups (e.g., para-fluoro or methyl substituents) to enhance hydrophobic interactions with CHK1’s hydrophobic pocket .

- Kinase Panel Screening : Test against 50+ kinases (e.g., CDK2, Aurora A) at 1 µM to calculate selectivity scores (SI = IC₅₀(CHK1)/IC₅₀(other kinases)). Aim for SI > 100 .

- Co-crystallization : Resolve X-ray structures (2.0 Å resolution) of CHK1-ligand complexes to guide rational design. SHELXL refinement is recommended for high-resolution data .

Data Contradiction Analysis

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂. If t₁/₂ < 30 min, consider structural modifications (e.g., replacing labile ester groups) .

- In Vivo Cross-Check : Administer the compound (10 mg/kg IV) to Sprague-Dawley rats and collect plasma at 0–24 hr. LC-MS/MS analysis detects metabolites (e.g., hydroxylated derivatives) .

- Species Differences : Compare HLM data with mouse/rat microsomes to identify species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.